1-Propyne, 3,3'-[methylenebis(oxy)]bis-
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Overview
Description
1-Propyne, 3,3’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of two propyne groups connected by a methylene bridge through oxygen atoms.
Preparation Methods
The synthesis of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- typically involves the reaction of propargyl alcohol with formaldehyde in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the methylene bridge. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity .
Chemical Reactions Analysis
1-Propyne, 3,3’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The propyne groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
1-Propyne, 3,3’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .
Comparison with Similar Compounds
1-Propyne, 3,3’-[methylenebis(oxy)]bis- can be compared with similar compounds such as:
1-Propyne, 3,3’-[1,3-propanediylbis(oxy)]bis-: This compound has a similar structure but with a different bridging group.
Dipropargyl ether: Another related compound with two propyne groups connected by an oxygen atom. The uniqueness of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- lies in its specific methylene bridge, which imparts distinct chemical and physical properties .
Properties
CAS No. |
2188-13-8 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(prop-2-ynoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C7H8O2/c1-3-5-8-7-9-6-4-2/h1-2H,5-7H2 |
InChI Key |
CCBFIYAJYDJYOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCC#C |
Origin of Product |
United States |
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